molecular formula C16H22N2O5S B3954286 ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

Cat. No.: B3954286
M. Wt: 354.4 g/mol
InChI Key: UNZIWRXTMMZSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as essential building blocks in drug design .

Preparation Methods

The synthesis of ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-(4-acetamidophenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-5-4-10-18(11-13)24(21,22)15-8-6-14(7-9-15)17-12(2)19/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIWRXTMMZSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(4-ACETAMIDOBENZENESULFONYL)PIPERIDINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.